

Sample preparation techniques for Valerylcarnitine analysis in dried blood spots

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Compound of Interest

Compound Name: Valerylcarnitine

Cat. No.: B1624400

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Application Note: Analysis of Valerylcarnitine (C5) in Dried Blood Spots

Introduction

Valerylcarnitine (C5-carnitine) is a critical biomarker for the diagnosis of several inborn errors of metabolism, including isovaleric acidemia (IVA) and 2-methylbutyryl-CoA dehydrogenase deficiency.[1][2] The analysis of acylcarnitine profiles in dried blood spots (DBS) using tandem mass spectrometry (MS/MS) is a widely adopted method in newborn screening programs for the early detection of these disorders.[3][4][5] DBS samples offer significant advantages, including minimally invasive collection, ease of transport, and stability for storage.[6][7] This application note provides a detailed protocol for the extraction and quantification of **valerylcarnitine** from DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

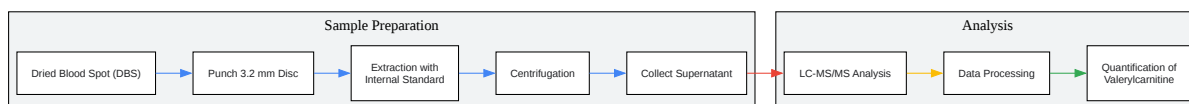
The method involves the extraction of **valerylcarnitine** and other acylcarnitines from a small punch of a dried blood spot using an organic solvent containing isotopically labeled internal standards.[3][6][7] Following extraction, the sample is analyzed by LC-MS/MS. The use of stable isotope-labeled internal standards ensures accurate and precise quantification by correcting for matrix effects and variations in instrument response.[6] Chromatographic separation is often employed to distinguish **valerylcarnitine** from its isomers, such as pivaloylcarnitine, which can cause false-positive results.[2]

Materials and Reagents

- Dried Blood Spot Cards: Whatman 903 or equivalent.[7]
- DBS Puncher: 3.2 mm or similar diameter.[3][4]
- 96-well microtiter plates.
- Plate shaker.
- LC-MS/MS System: A system equipped with an electrospray ionization (ESI) source.[3][8][9]
- Solvents: HPLC-grade methanol, acetonitrile, and water.[6][7] Formic acid.[1]
- Standards: **Valerylcarnitine** and stable isotope-labeled internal standard (e.g., C5-Isovaleryl-L-carnitine-d3 or similar).[7]
- Extraction Solution: A solution of acetonitrile and water (e.g., 85:15 v/v) containing the internal standard.[6][7]

Experimental Workflow

The overall workflow for the analysis of **valerylcarnitine** in dried blood spots is depicted below.



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Caption: Experimental workflow for **valerylcarnitine** analysis in DBS.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction (Non-derivatized)

This protocol is a common and rapid method for the extraction of acylcarnitines from DBS.

- Spotting and Drying: Spot 50 μL of whole blood onto a designated circle on the DBS card. Allow the card to dry at room temperature for a minimum of 3 hours.[\[7\]](#)
- Punching: Using a 3.2 mm DBS puncher, punch a single disc from the center of the dried blood spot into a well of a 96-well microtiter plate.[\[3\]](#)[\[4\]](#)
- Extraction: To each well containing a DBS disc, add 100-200 μL of the extraction solution (e.g., 85:15 acetonitrile:water) containing the appropriate concentration of the stable isotope-labeled internal standard.[\[6\]](#)[\[7\]](#)
- Incubation: Seal the plate and place it on a plate shaker. Shake for 20-30 minutes at room temperature.[\[7\]](#)[\[10\]](#)
- Centrifugation: Centrifuge the plate to pellet the paper disc and any precipitated proteins.
- Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation and Extraction (with Derivatization)

Derivatization, typically butylation, can improve chromatographic properties and sensitivity for certain acylcarnitines.

- Punching and Extraction: Follow steps 1 and 2 from Protocol 1. Then, extract the DBS disc with 100 μL of methanol containing the internal standard for 30 minutes at 30°C.[\[3\]](#)
- Drying: Dry the extract at 60°C.[\[3\]](#)
- Derivatization: Add 100 μL of butanolic-HCl and incubate at 60°C for 30 minutes.[\[3\]](#)
- Drying: Dry the derivatized sample at 40°C for 20 minutes.[\[3\]](#)

- Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as 80:20 methanol:water, prior to injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

- Liquid Chromatography: Chromatographic separation is crucial for resolving isomeric forms of C5-carnitine. A C18 or similar reversed-phase column is often used with a gradient elution of mobile phases containing water, acetonitrile or methanol, and a modifier like formic acid. [2][11]
- Mass Spectrometry: The analysis is typically performed in positive electrospray ionization (ESI+) mode. **Valerylcarnitine** and other acylcarnitines are often monitored using a precursor ion scan of m/z 85 or through Multiple Reaction Monitoring (MRM).[3] The specific MRM transitions for **valerylcarnitine** and its internal standard should be optimized for the instrument being used.

Quantitative Data

The following tables summarize typical performance characteristics for the analysis of **valerylcarnitine** in dried blood spots.

Table 1: Method Performance Characteristics

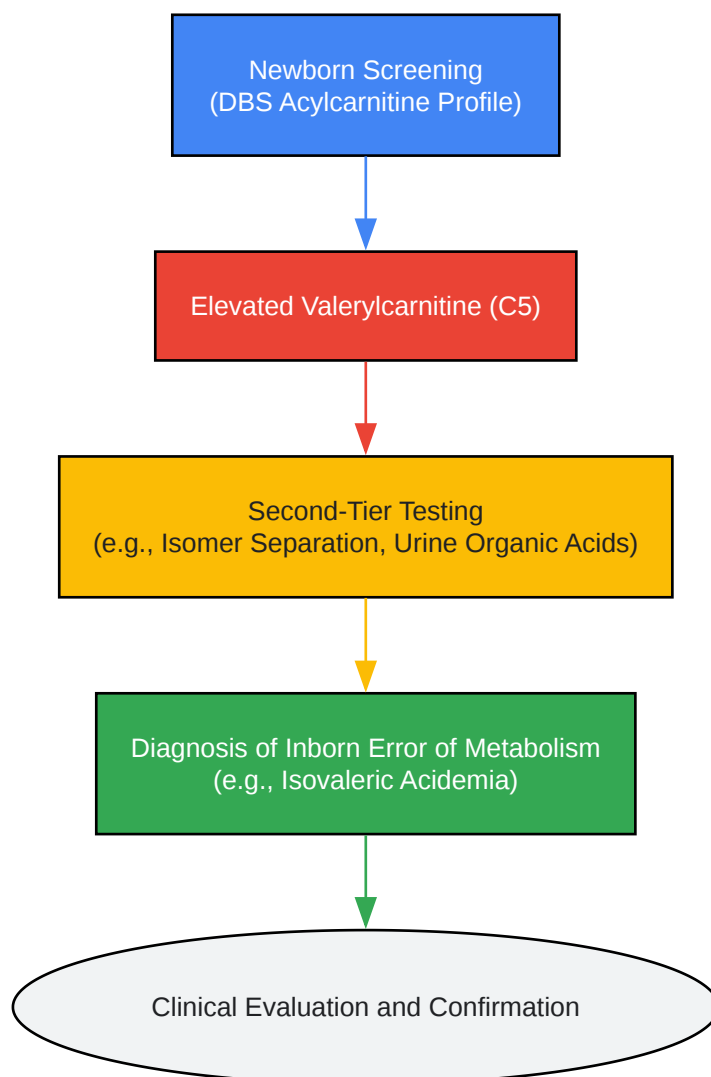
Parameter	Typical Value	Reference
**Linearity (R ²) **	> 0.99	[2][11]
Intra-assay Precision (%CV)	< 5.2%	[2]
Inter-assay Precision (%CV)	< 5.2%	[2]
Recovery	96.8 - 105.2%	[2]
Limit of Detection (LOD)	0.002 - 0.2 µmol/L	[2][11]
Limit of Quantification (LOQ)	0.004 - 0.357 µmol/L	[11]

Table 2: Example MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Valerylcarnitine (C5)	246.2	85.1	[7]
C5-Isovaleryl-L-carnitine-d3	249.2	85.1	[7]

Signaling Pathways and Logical Relationships

The analysis of **valerylcarnitine** is a key step in the diagnostic pathway for certain inborn errors of metabolism. The following diagram illustrates the logical relationship between an elevated C5 carnitine level and the subsequent diagnostic steps.



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Caption: Diagnostic pathway for elevated **valerylcarnitine**.

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